molecular formula C24H12Br6 B1330650 1,3,5-Tris(3,5-dibromophenyl)benzene CAS No. 29102-67-8

1,3,5-Tris(3,5-dibromophenyl)benzene

Cat. No.: B1330650
CAS No.: 29102-67-8
M. Wt: 779.8 g/mol
InChI Key: VBMGLVNBADCRDN-UHFFFAOYSA-N
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Description

1,3,5-Tris(3,5-dibromophenyl)benzene is a halogenated aromatic compound characterized by its star-shaped molecular structure. This compound is notable for its unique arrangement of bromine atoms, which makes it a valuable building block in the synthesis of various organic materials. It is often used in the field of materials science, particularly in the development of organic semiconductors and self-assembled nanoarchitectures .

Scientific Research Applications

1,3,5-Tris(3,5-dibromophenyl)benzene has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

The primary target of 1,3,5-Tris(3,5-dibromophenyl)benzene is the formation of two-dimensional halogen-bonded nanoarchitectures on surfaces such as Au (111) . The compound’s role is to self-assemble into a hexagonal porous structure, stabilized by X3-A synthons composed of three type-II halogen-interactions .

Mode of Action

This compound interacts with its targets through halogen bonding . The molecules are oriented along the same direction in this arrangement . Domain boundaries are observed in the hcp region of the herringbone gold surface reconstruction . Molecules of the neighboring domains are rotated by 180° . The domain boundaries are stabilized by the formation of X3-B synthons composed of two type-II and one type-I halogen-interactions between molecules of the neighboring domains .

Biochemical Pathways

Instead, it forms a hexagonal porous halogen-bonded nanoarchitecture . This structure can be exploited to modify the long-range supramolecular halogen-bonded self-assemblies .

Result of Action

The result of the compound’s action is the formation of a hexagonal porous halogen-bonded nanoarchitecture . This structure is stabilized by X3-A synthons composed of three type-II halogen-interactions .

Action Environment

The action of this compound is influenced by the environment in which it is placed. For instance, the self-assembly of the molecules on Au (111) in a vacuum is investigated using scanning tunneling microscopy and core-level spectroscopy . The gold surface reconstructions can be exploited to modify the long-range supramolecular halogen-bonded self-assemblies .

Safety and Hazards

When handling 1,3,5-Tris(3,5-dibromophenyl)benzene, it is recommended to wear suitable protective equipment, prevent dispersion of dust, and wash hands and face thoroughly after handling .

Future Directions

Future research on 1,3,5-Tris(3,5-dibromophenyl)benzene could focus on engineering large-scale 2D organic semi-regular tessellation through the self-assembly of star-shaped molecules with on-surface-synthesized multimers .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Tris(3,5-dibromophenyl)benzene can be synthesized through a multi-step process involving the bromination of 1,3,5-triphenylbenzene. The typical synthetic route includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

1,3,5-Tris(3,5-dibromophenyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

    Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions

Comparison with Similar Compounds

1,3,5-Tris(3,5-dibromophenyl)benzene can be compared with other halogenated aromatic compounds such as:

This compound stands out due to its unique combination of steric hindrance and electronic effects imparted by the bromine atoms, making it a versatile compound in various fields of research and industrial applications.

Properties

IUPAC Name

1,3,5-tris(3,5-dibromophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H12Br6/c25-19-4-16(5-20(26)10-19)13-1-14(17-6-21(27)11-22(28)7-17)3-15(2-13)18-8-23(29)12-24(30)9-18/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBMGLVNBADCRDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C2=CC(=CC(=C2)Br)Br)C3=CC(=CC(=C3)Br)Br)C4=CC(=CC(=C4)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H12Br6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10343632
Record name 3,3'',5,5''-Tetrabromo-5'-(3,5-dibromophenyl)-1,1':3',1''-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

779.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29102-67-8
Record name 3,3'',5,5''-Tetrabromo-5'-(3,5-dibromophenyl)-1,1':3',1''-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 1,3,5-Tris(3,5-dibromophenyl)benzene self-assemble on surfaces, and how can this be controlled?

A1: this compound molecules can self-assemble on surfaces like Au(111) through halogen bonding, forming porous networks. [, , ] The specific arrangement is influenced by factors such as temperature. At room temperature, a network stabilized by two types of X3 synthons (arrangements of halogen bonds) is observed. [] Increasing the temperature can lead to the formation of covalent bonds between molecules, resulting in more complex structures like dimers, chains, and even two-dimensional hexagonal architectures. [, ] This demonstrates that temperature can be used as a tool to direct the self-assembly process and the resulting structural complexity.

Q2: What is the role of halogen bonding in the self-assembly of this compound?

A2: Halogen bonding plays a crucial role in the initial self-assembly of this compound on surfaces like Au(111). The bromine atoms at the periphery of the molecule engage in type-I and type-II halogen interactions, forming characteristic X3 synthons. [] These synthons, denoted as X3-A and X3-B, dictate the arrangement of molecules within a domain and at domain boundaries, respectively. [] This highlights the importance of halogen bonding in achieving controlled and predictable supramolecular architectures.

Q3: Can this compound be used to create more complex two-dimensional structures?

A3: Research suggests that this compound can indeed be used as a building block for complex 2D structures. Studies have shown the formation of semi-regular rhombitrihexagonal tiling superstructures when the molecule undergoes Ullmann coupling on Au(111) surfaces. [] This process involves the formation of covalent bonds between molecules, leading to the creation of dimers and potentially larger structures like hexagons. [] The ability to control the ratio of these building blocks is crucial for achieving the desired tessellations, paving the way for more sophisticated nanostructured materials.

Q4: Are there any challenges in using this compound for on-surface synthesis?

A4: Yes, achieving specific complex structures like the perfect semi-regular rhombitrihexagonal tiling can be challenging. This is because the formation of different building blocks, such as dimers and hexagons, is temperature-dependent. [] Finding the optimal conditions where all the required building blocks coexist and assemble in the desired ratio is crucial. For instance, while hexagons are observed at higher temperatures, they may not coexist with other necessary components like intact molecules and dimers. [] Overcoming this challenge requires meticulous control over reaction parameters.

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